molecular formula C5H2BClF4KN B8204002 Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate

Cat. No.: B8204002
M. Wt: 237.43 g/mol
InChI Key: LJBGPMCAGWTJCS-UHFFFAOYSA-N
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Description

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate is a chemical compound with the molecular formula C5H2BClF4N.K. It is a solid substance used in various chemical reactions and research applications. This compound is known for its stability and versatility, making it valuable in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-fluoropyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent, such as tetrahydrofuran (THF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates and transition states, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-chloropyridine-3-trifluoroborate
  • Potassium furan-3-trifluoroborate
  • Potassium isoquinoline-4-trifluoroborate

Uniqueness

Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

potassium;(2-chloro-3-fluoropyridin-4-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BClF4N.K/c7-5-4(8)3(1-2-12-5)6(9,10)11;/h1-2H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBGPMCAGWTJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=NC=C1)Cl)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BClF4KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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